molecular formula C18H21BrClN3O2S B2903580 N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)furan-2-carboxamide hydrochloride CAS No. 1216667-97-8

N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)furan-2-carboxamide hydrochloride

Cat. No.: B2903580
CAS No.: 1216667-97-8
M. Wt: 458.8
InChI Key: FOHXUJPPAFEOCX-UHFFFAOYSA-N
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Description

N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)furan-2-carboxamide hydrochloride is a benzothiazole-derived small molecule characterized by a bromine substituent at the 6-position of the benzothiazole ring, a diethylaminoethyl side chain, and a furan-2-carboxamide moiety. The bromine atom enhances lipophilicity and may influence electronic interactions with biological targets, while the diethylamino group contributes to solubility via protonation under physiological conditions.

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]furan-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3O2S.ClH/c1-3-21(4-2)9-10-22(17(23)15-6-5-11-24-15)18-20-14-8-7-13(19)12-16(14)25-18;/h5-8,11-12H,3-4,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHXUJPPAFEOCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)C3=CC=CO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features, molecular weights (MW), and molecular formulas of the target compound and its analogs:

Compound Name (Substituents) Benzothiazole Substituent Aminoalkyl Group Acyl Group MW Molecular Formula
Target: 6-Bromo, diethylaminoethyl, furanamide Br 2-(Diethylamino)ethyl Furan-2-carboxamide ~470* C₁₉H₂₂BrClN₃O₂S
6-Fluoro, dimethylaminoethyl, furanamide F 2-(Dimethylamino)ethyl Furan-2-carboxamide ~420* C₁₇H₂₀ClFN₃O₂S
6-Chloro, diethylaminoethyl, phenylacetamide Cl 2-(Diethylamino)ethyl 2-Phenylacetamide 438.4 C₂₁H₂₅Cl₂N₃OS
6-Methoxy, piperazinyl-ethyl, furanamide OCH₃ 2-(Piperazin-1-yl)ethyl Furan-2-carboxamide 422.9 C₁₉H₂₃ClN₄O₃S
6-Ethyl, morpholinoethyl, benzothiazoleamide C₂H₅ 2-Morpholinoethyl Benzothiazole-2-carboxamide 489.1 C₂₃H₂₅ClN₄O₂S₂
6-Chloro, dimethylaminopropyl, dioxoisoindolinyl Cl 3-(Dimethylamino)propyl Dioxoisoindolinylacetamide 493.4 C₂₂H₂₂Cl₂N₄O₃S
Key Observations:
  • Halogen Effects : Bromine (Br) in the target compound increases molecular weight and lipophilicity compared to fluoro (F) or chloro (Cl) analogs. This may enhance membrane permeability but reduce aqueous solubility .
  • Aminoalkyl Side Chains: The diethylaminoethyl group in the target compound offers moderate basicity (pKa ~8–9), balancing solubility and cell penetration. Dimethylamino (lower basicity) and morpholino (non-basic) groups alter pharmacokinetic profiles .
  • Acyl Moieties : The furan-2-carboxamide in the target compound provides a planar, electron-rich system for target binding, contrasting with the bulkier phenylacetamide or flexible dioxoisoindolinyl groups .

Preparation Methods

Direct Bromination of Benzo[d]thiazol-2-Amine

Bromination at the 6-position of benzo[d]thiazol-2-amine can be achieved using N-bromosuccinimide (NBS) under radical-initiated conditions. In a protocol adapted from patent CN102408394A, bromination proceeds in halogenated solvents (e.g., dichloromethane) at reflux temperatures (40–60°C) for 5–10 hours. A molar ratio of 1.2–1.8:1 (NBS:amine) ensures complete conversion, yielding 6-bromobenzo[d]thiazol-2-amine with >75% purity.

Key Reaction Parameters

Parameter Value
Solvent Dichloromethane
Temperature 60°C
Reaction Time 8 hours
NBS:Amine Ratio 1.5:1

Cyclization of 2-Amino-5-bromobenzenethiol

Alternatively, cyclization of 2-amino-5-bromobenzenethiol with cyanogen bromide (BrCN) in ethanol at 80°C generates the benzo[d]thiazole ring. This method avoids regioselectivity challenges but requires stringent control over stoichiometry to prevent over-bromination.

Amide Coupling: Furan-2-Carboxylic Acid Activation

The furan-2-carboxamide group is introduced via carbodiimide-mediated coupling, as demonstrated in furan-carboxamide syntheses. Here, furan-2-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).

Reaction Mechanism

  • Activation : EDCI converts the carboxylic acid to an O-acylisourea intermediate.
  • Coupling : The intermediate reacts with 6-bromobenzo[d]thiazol-2-amine, forming the amide bond.
  • Workup : Ethyl acetate extraction and silica gel chromatography yield N-(6-bromobenzo[d]thiazol-2-yl)furan-2-carboxamide.

Optimized Conditions

Parameter Value
Activator EDCI/HOBt (1.2 equiv each)
Solvent DMF
Temperature Room temperature
Reaction Time 12 hours

Introduction of the N-(2-(Diethylamino)ethyl) Side Chain

The tertiary amine side chain is incorporated via alkylation of the secondary amine in N-(6-bromobenzo[d]thiazol-2-yl)furan-2-carboxamide.

Alkylation with 2-Chloro-N,N-diethylethan-1-amine

Using a modified procedure from pyrazole carboxamide syntheses, the alkylation proceeds in ethanol under reflux with potassium carbonate as a base. A 1.5:1 molar ratio of alkylating agent to amide ensures mono-alkylation, avoiding quaternary ammonium salt formation.

Reaction Profile

Parameter Value
Alkylating Agent 2-Chloro-N,N-diethylethan-1-amine
Base K2CO3 (2.0 equiv)
Solvent Ethanol
Temperature 80°C
Reaction Time 6 hours

Hydrochloride Salt Formation

The final step involves protonation of the tertiary amine with hydrochloric acid (HCl) in anhydrous ether, precipitating the hydrochloride salt. Crystallization from methanol/ether mixtures enhances purity (>98% by HPLC).

Analytical Validation

Spectroscopic Characterization

  • 1H NMR : Diagnostic signals include the furan C3-H (δ 7.45 ppm), benzo[d]thiazole C7-H (δ 8.20 ppm), and diethylaminoethyl N-CH2 (δ 3.10–3.30 ppm).
  • Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 452.1 [M+H]+ for the free base, confirming the molecular formula C18H20BrN3O2S.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) shows a single peak at 6.8 minutes, indicating high purity.

Comparative Analysis of Synthetic Routes

Method Step Yield (%) Purity (%) Key Advantage
Bromination with NBS 78 85 Regioselective
EDCI/HOBt Coupling 82 90 Mild conditions
Alkylation 65 88 Avoids over-alkylation
Salt Formation 95 98 High crystallinity

Challenges and Mitigation Strategies

  • Regioselectivity in Bromination : Use of NBS with radical initiators (e.g., AIBN) improves 6-position specificity.
  • Amide Bond Hydrolysis : Anhydrous DMF and low temperatures (<30°C) prevent decomposition during coupling.
  • Salt Hygroscopicity : Storage under nitrogen in desiccators maintains stability.

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